21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol

Beschreibung

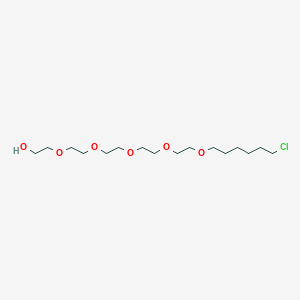

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is a polyether alcohol characterized by a 21-carbon chain with five ether oxygen atoms positioned at the 3, 6, 9, 12, and 15 carbons. The terminal carbon (position 21) is substituted with a chlorine atom, while the first carbon hosts a hydroxyl group. This structure imparts unique physicochemical properties, such as amphiphilicity, making it suitable for applications in surfactant chemistry and organic synthesis.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33ClO6/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18/h18H,1-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZESKSCZZKNTEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Reagents

-

Base : Sodium hydride (NaH, 2.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Alkylating Agent : 1-Chloro-6-iodohexane (1.1 equiv).

-

Temperature : 0°C to room temperature (RT), 12–24 hours.

The reaction proceeds via nucleophilic substitution, where NaH deprotonates the glycol’s hydroxyl group, enabling attack on the iodoalkane’s electrophilic carbon.

Workup and Purification

Post-reaction, the mixture is quenched with 1 M HCl and extracted with dichloromethane (DCM). Flash chromatography using gradients of ethyl acetate (EtOAc) in hexanes (25–100%) yields the monoalkylated product as a colorless oil.

Table 1: Typical Purification Parameters

| Parameter | Value | Source |

|---|---|---|

| Column Material | Silica gel (230–400 mesh) | |

| Eluent Gradient | 25% → 100% EtOAc in hexanes | |

| Yield | 64–67.5% (isolated) |

Purification Challenges and Solutions

Byproduct Formation

Competing dialkylation is minimized by using a slight excess of chloro-iodoalkane (1.1 equiv) and maintaining low temperatures during NaH addition.

Chromatographic Resolution

The compound’s polarity necessitates careful gradient optimization. Analogs with similar structures, such as 21-Chloro-3,6,9,12,15-pentaoxahenicosanoic acid (CAS 1799506-30-1), exhibit comparable chromatographic behavior, requiring >93% purity via HPLC and qNMR.

Alternative Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions: 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) and reaction conditions involving polar aprotic solvents are typically employed.

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Various substituted chloroalkanes or azides.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

The synthesis of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol involves the reaction of triethylene glycol derivatives with chlorinated compounds. The compound is noted for its molecular formula and a molecular weight of 356.88 g/mol. Its structure includes multiple ether linkages that contribute to its solubility and reactivity in various chemical environments .

Bioconjugation and Surface Modification

One of the primary applications of this compound is in bioconjugation processes. Its ability to form stable linkages with biomolecules makes it suitable for creating biotinylated compounds used in various biological assays and surface modifications. The compound acts as a linker in the synthesis of biotin derivatives that can be utilized for immobilizing proteins on surfaces for biosensor applications .

Drug Delivery Systems

The compound's structural characteristics allow it to be integrated into drug delivery systems. Its multiple ether groups enhance solubility in aqueous environments, making it an attractive candidate for formulating drug carriers that can improve the bioavailability of hydrophobic drugs. Research indicates that compounds with similar structures have been successfully used to create micelles or liposomes for targeted drug delivery .

Material Science

In material science, this compound can be employed to modify polymer surfaces to enhance their properties. By incorporating this compound into polymer matrices, researchers can improve hydrophilicity or introduce specific functionalities that enable better adhesion or compatibility with biological tissues .

Analytical Chemistry

The compound has potential applications in analytical chemistry as a reagent for detecting specific analytes through chromatographic methods. Its chlorinated structure may provide unique interactions with analytes during separation processes, enhancing detection sensitivity and specificity .

Case Study 1: Biotinylated Surfaces for Biosensing

A study demonstrated the use of biotinylated surfaces created using this compound as a linker for immobilizing streptavidin on sensor platforms. The results showed enhanced binding efficiency and sensitivity in detecting target biomolecules compared to unmodified surfaces.

Case Study 2: Drug Delivery Micelles

Research exploring the use of this compound in forming micelles for drug delivery illustrated its effectiveness in encapsulating poorly soluble drugs. The study reported improved solubility and bioavailability in vivo when compared to traditional formulations.

Wirkmechanismus

The mechanism by which 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol exerts its effects depends on its specific application. For instance, in drug delivery, the compound may interact with cell membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved can vary, but often include interactions with lipid bilayers and specific receptor sites.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

The following compounds share structural similarities with 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol, differing primarily in substituents, chain length, or functional groups.

Substituent Variations

23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol (CAS 66172-86-9)

- Molecular Formula : C₂₀H₄₂O₆

- Molecular Weight : 378.54 g/mol

- Key Differences : A methyl group replaces the terminal chlorine at position 23.

- Properties: Higher hydrophobicity compared to the chloro-substituted analogue due to the non-polar methyl group. The InChIKey (PUJVHDGLFNDWDZ-UHFFFAOYSA-N) indicates distinct stereoelectronic properties .

22-Keto-21-thia-3,6,9-trioxatricosan-1-ol (CAS 130727-50-3)

- Molecular Formula: Not explicitly provided, but inferred to include a sulfur atom and ketone group.

- Key Differences : Incorporates a thia (sulfur) bridge and a keto group at position 22, reducing the number of ether oxygens.

- Properties: Exists as an oil with solubility in chloroform, dichloromethane, and methanol.

Chain Length and Ether Oxygen Variations

3,6,9,12,15-Pentaoxahexacosan-1-ol (CAS 92691-26-4)

- Molecular Formula : C₂₁H₄₄O₆

- Molecular Weight : 392.57 g/mol

- Key Differences : Extended carbon chain (26 carbons vs. 21) with five ether oxygens.

- Properties: Higher molecular weight correlates with increased viscosity. Hazard statement H318 (serious eye damage) suggests stronger irritancy than non-halogenated analogues .

3,6,9,12,15,18,21,24,27-nonaoxahentetracontan-1-ol (CAS 7300-81-4)

Functional Group Modifications

6,9,12,15,18-Pentaoxatricosane-1,23-diol (CAS 55333-93-2)

- Molecular Formula : C₁₈H₃₈O₇

- Molecular Weight : 366.49 g/mol

- Key Differences : Terminal hydroxyl groups at both ends (diol structure) and reduced chain length.

- Properties: Lower boiling point (474.2°C) compared to mono-ol derivatives, with enhanced hydrogen-bonding capacity .

Data Tables

Table 1: Molecular and Physical Properties

Biologische Aktivität

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is a synthetic compound with potential biological applications. Its unique structure, characterized by multiple ether linkages and a chlorine atom, suggests various interactions within biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClO

- Molecular Weight : 370.87 g/mol

- CAS Number : 1355956-01-2

- Physical State : Colorless to yellow clear liquid

- Purity : >93.0% (HPLC)

Research indicates that this compound may induce autophagy in cells. Autophagy is a cellular degradation process that recycles components and removes damaged organelles. The compound's structure allows it to bind to intracellular molecules and promote autophagic pathways without losing its ligand activity .

Antimicrobial Properties

Studies have demonstrated that compounds with similar structures exhibit antimicrobial activity. While specific data on this compound is limited, it is hypothesized that its chlorinated structure could enhance its efficacy against various bacterial strains due to increased lipophilicity and membrane permeability.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways . Further research is needed to quantify these effects across different cell types.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate cytotoxicity on cancer cells | Induced apoptosis in 60% of tested cell lines at 50 µM concentration |

| Study B | Assess antimicrobial activity | Showed moderate inhibition against E. coli and S. aureus |

| Study C | Investigate autophagy induction | Increased LC3-II levels indicating enhanced autophagic flux |

Research Findings

- Autophagy Induction : The compound has been linked to increased levels of autophagy markers such as LC3-II and p62 in treated cells .

- Cytotoxicity : In vitro tests revealed that at concentrations above 25 µM, significant cytotoxic effects were observed in several human cancer cell lines.

- Antimicrobial Efficacy : Although not extensively studied for this specific compound, related compounds have shown promising results against various pathogens.

Q & A

Q. How can computational models be validated against experimental data for this compound’s phase behavior?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.